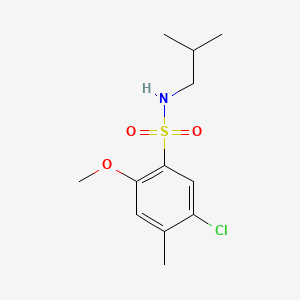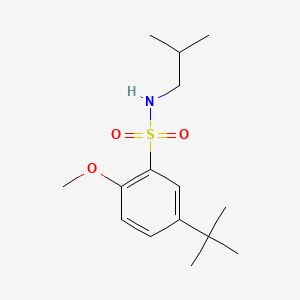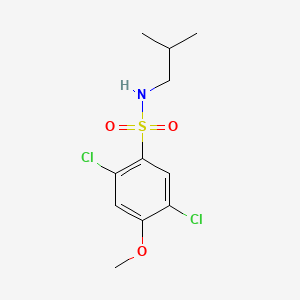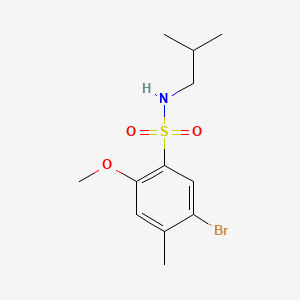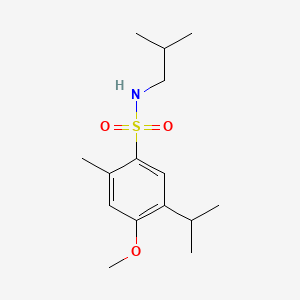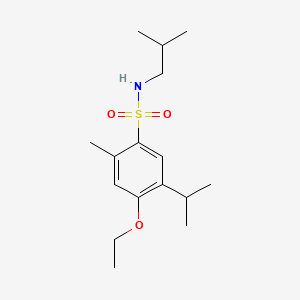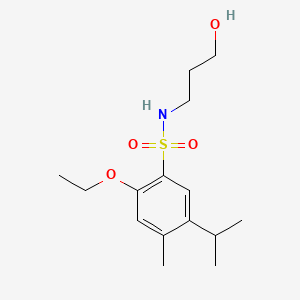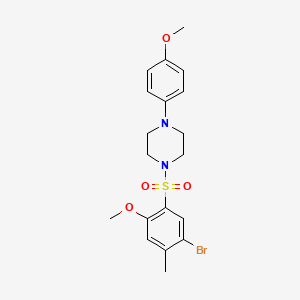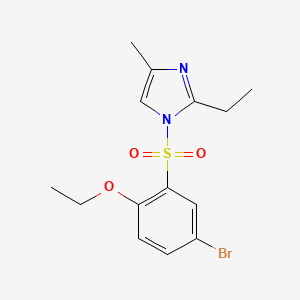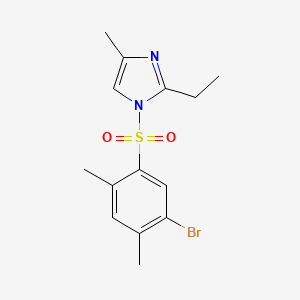![molecular formula C14H32O6P2 B604921 [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid CAS No. 1446282-24-1](/img/structure/B604921.png)
[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid
Descripción general
Descripción
“[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is a biochemical for proteomics research .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” is C14H32O6P2 . The molecular weight is 358.35 .Chemical Reactions Analysis
As a PROTAC linker, this compound is used to connect two different ligands, one for an E3 ubiquitin ligase and the other for the target protein . The resulting PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular weight of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” is 358.35, and its molecular formula is C14H32O6P2 . The compound is typically stored at -20°C .Aplicaciones Científicas De Investigación
Dental Applications
- Synthesis and Photopolymerizations of New Phosphonated Monomers for Dental Applications : Novel phosphonated methacrylate monomers have been synthesized for dental applications, exhibiting high crosslinking tendencies during thermal bulk and solution polymerizations (Yeniad et al., 2008).
Medical Applications
- Organic phosphorus compounds as vasodilators : Phosphonic acid derivatives have shown potential as coronary vasodilators and calcium antagonists, indicating their importance in medicinal chemistry (Yoshino et al., 1986).
- Novel acyclic nucleotides and nucleoside 5'-triphosphates as DNA polymerase inhibitors : Certain phosphonates have been identified as inhibitors of DNA polymerases, particularly in the context of HIV treatment (Shirokova et al., 1994).
Material Science and Engineering
- Preparation and characterization of phosphorus‐containing Mannich‐type bases as curing agents for epoxy resin : Phosphorus-containing Mannich-type bases have been used to enhance the flame retardancy of epoxy systems, indicating their utility in material science (Liu et al., 2009).
- Photodegradation of phosphonates in water : This study discusses the environmental impact and degradation of phosphonates under UV light, important for understanding their environmental fate (Lesueur et al., 2005).
Chemical Synthesis and Characterization
- Phosphonic acid: preparation and applications : Phosphonic acids are important in various fields due to their structural analogy with phosphate moieties and coordination properties (Sevrain et al., 2017).
Mecanismo De Acción
Target of Action
PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid, as a PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The formation of a ternary complex between the PROTAC, the E3 ligase, and the target protein leads to ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Biochemical Pathways
The key biochemical pathway involved in the action of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid as a linker in PROTACs, specific proteins can be targeted for degradation, thereby modulating the activity of these proteins and their associated biochemical pathways .
Result of Action
The result of the action of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid, when used in a PROTAC, is the selective degradation of the target protein . This can lead to a decrease in the activity of the target protein and modulation of the biochemical pathways in which the target protein is involved .
Action Environment
The action of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid, as part of a PROTAC, occurs intracellularly Environmental factors such as pH, temperature, and the presence of other proteins can influence the stability and efficacy of the PROTAC
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
10-diethoxyphosphoryldecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6P2/c1-3-19-22(18,20-4-2)14-12-10-8-6-5-7-9-11-13-21(15,16)17/h3-14H2,1-2H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNWJNNXAGWSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCP(=O)(O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



